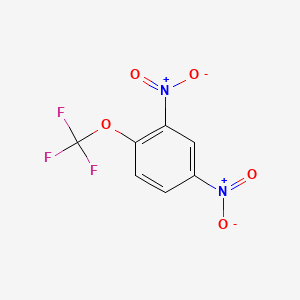

2,4-Dinitro-1-(trifluoromethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitro-1-(trifluoromethoxy)benzene: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Dinitro-1-(trifluoromethoxy)benzene, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] While the specific historical moment of its initial discovery remains nuanced, its existence is intrinsically linked to the pioneering work on aryl trifluoromethyl ethers. This document details the most plausible synthetic pathway, compiles relevant physicochemical data, and outlines a detailed experimental protocol based on established chemical principles.

Introduction

This compound, with the CAS number 655-07-2, is a significant compound in synthetic organic chemistry.[3] Its utility stems from the presence of two key functional groups: the trifluoromethoxy group (-OCF₃) and two nitro groups (-NO₂) attached to a benzene ring. The trifluoromethoxy group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity. The nitro groups, being strong electron-withdrawing groups, activate the aromatic ring for nucleophilic aromatic substitution, making it a versatile precursor for a variety of derivatives.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 655-07-2 | [3] |

| Molecular Formula | C₇H₃F₃N₂O₅ | [3] |

| Molecular Weight | 252.11 g/mol | [1] |

| Appearance | Yellow solid or liquid | [4] |

| Melting Point | -21 °C | [4] |

| Boiling Point | 273-274 °C | [2] |

| Density | 1.623 g/mL at 25 °C | [2] |

| Refractive Index | 1.500 | [2] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [1] |

Discovery and Historical Context

While a definitive "discovery" paper for this compound has not been identified in the public domain, its synthesis is a logical extension of two significant areas of research in organic chemistry: the development of methods for introducing the trifluoromethoxy group onto aromatic rings and the extensive studies on the nitration of aromatic compounds.

The synthesis of aryl trifluoromethyl ethers was pioneered by L. M. Yagupol'skii in the mid-20th century. His work laid the foundation for the preparation of a wide range of trifluoromethoxylated aromatic compounds. The subsequent exploration of the reactivity of these compounds, including their behavior under nitration conditions, would have inevitably led to the synthesis of nitro-substituted derivatives like the title compound.

Synthesis

The most logical and widely practiced synthetic route to this compound is the dinitration of (trifluoromethoxy)benzene. This process occurs in a stepwise manner, with the first nitration favoring the formation of the para-isomer, 4-nitro-1-(trifluoromethoxy)benzene, due to the ortho,para-directing effect of the trifluoromethoxy group. Subsequent nitration of the para-isomer under more forcing conditions yields the desired 2,4-dinitro product.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Dinitration of (Trifluoromethoxy)benzene

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Step 1: Mononitration of (Trifluoromethoxy)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place (trifluoromethoxy)benzene (1.0 eq). Cool the flask in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

-

Nitration: Add the nitrating mixture dropwise to the stirred (trifluoromethoxy)benzene, maintaining the reaction temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The product, primarily 4-nitro-1-(trifluoromethoxy)benzene, will precipitate as a solid or oil.

-

Isolation and Purification: Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-nitro-1-(trifluoromethoxy)benzene. A patent describing this process indicates that the para isomer is the major product, formed in about 90% yield.[5]

Step 2: Dinitration of 4-Nitro-1-(trifluoromethoxy)benzene

-

Reaction Setup: In a similar setup as Step 1, place the purified 4-nitro-1-(trifluoromethoxy)benzene (1.0 eq).

-

Preparation of Nitrating Mixture: Prepare a more concentrated nitrating mixture by adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) with cooling.

-

Nitration: Add the nitrating mixture dropwise to the stirred starting material. The reaction is typically more sluggish than the first nitration and may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1. The final product, this compound, is obtained as a yellow solid or oil.

Quantitative Data

While a specific literature source providing a detailed breakdown of the yield and spectroscopic data for the dinitration of (trifluoromethoxy)benzene was not found, typical yields for analogous dinitration reactions are in the range of 70-90% for the second nitration step, depending on the reaction conditions and the purity of the starting material.

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons will show characteristic downfield shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A single resonance corresponding to the -OCF₃ group is expected. |

| IR Spectroscopy | Strong absorption bands corresponding to the nitro groups (approx. 1530 and 1350 cm⁻¹) and the C-O-C and C-F bonds of the trifluoromethoxy group will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 252.11) should be observed. |

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules. The two nitro groups can be selectively reduced to amino groups, which can then be further functionalized. The chlorine atom that can be introduced via nucleophilic aromatic substitution provides another handle for synthetic transformations. These features make it an important intermediate for the development of new:

-

Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties.

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties.

-

Dyestuffs: The dinitrophenyl moiety is a classic chromophore, and derivatives of this compound can be used to synthesize various dyes.

Conclusion

This compound is a synthetically important compound with a range of applications in various fields of chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is a logical outcome of the advancement in fluorination and nitration chemistries. The dinitration of (trifluoromethoxy)benzene provides a reliable route to this valuable intermediate. This guide provides the fundamental knowledge required for its synthesis and understanding its chemical context, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroanisole (DNAN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 2,4-Dinitroanisole (DNAN), a compound of significant interest in various industrial and research applications, notably as a melt-cast explosive matrix.[1][2][3] While the initial query specified 2,4-dinitrotrifluoroanisole, publicly available scientific literature does not contain information on this specific fluorinated derivative. Therefore, this guide focuses on the well-characterized and closely related compound, 2,4-Dinitroanisole.

Core Physicochemical Properties

2,4-Dinitroanisole is a crystalline solid that belongs to the nitrophenyl ether class of organic compounds.[4] Its properties make it a subject of study for applications requiring thermally stable and insensitive energetic materials.[2][3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of 2,4-Dinitroanisole.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂O₅ | [2] |

| Molecular Weight | 198.13 g/mol | [2] |

| Melting Point | 94.5 - 94.6 °C | [1][2] |

| Density | 1.336 g/cm³ | [2] |

| Appearance | Beige Powder Solid / Needles (from ethanol or H₂O) | [2][5] |

| Crystal System | Monoclinic | [1][3] |

| Property | Description | References |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetone, and benzene. Very soluble in pyridine. | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | The log Kow of DNAN is lower than that of TNT, indicating it is less hydrophobic. The order of log Kow is DAAN < 4-ANAN < 2-ANAN < DNAN < TNT. | [6] |

| Aqueous Solubility (Sw) | The aqueous solubility of DNAN is greater than that of TNT. The order of Sw is TNT < DNAN < 2-ANAN < 4-ANAN < DAAN. | [6] |

Experimental Protocols

Synthesis of 2,4-Dinitroanisole

A common method for the synthesis of 2,4-Dinitroanisole is through the reaction of 2,4-dinitrochlorobenzene (DNCB) with a methanolic alkali solution.[3][7]

Materials:

-

2,4-Dinitrochlorobenzene (DNCB)

-

Methanol

-

Composite inorganic base (e.g., sodium hydroxide and calcium or magnesium salt)[7]

-

Water

Procedure:

-

A methanol alkali solution is prepared by heating and dissolving a composite inorganic base in methanol.[7]

-

This solution is then added dropwise to a methanol solution containing 2,4-dinitrochlorobenzene.[7] The reaction temperature is typically maintained between 70-75 °C for 3-6 hours.[7]

-

Upon completion of the reaction, the mixture is cooled to induce crystallization of the 2,4-Dinitroanisole product.[7]

-

The crystalline product is separated from the reaction mixture by filtration, yielding a filter cake and filtrate.[7]

-

The filter cake is washed with water (30-35 °C) to remove impurities, resulting in the purified solid product and a washing liquid.[7]

-

The solid 2,4-Dinitroanisole is then dried to remove any remaining solvent.[7]

-

The byproduct, 2,4-dinitrophenol, can be recovered from the washing liquid by adjusting the pH to 2-4, followed by cooling crystallization, filtration, washing, and drying.[7]

A continuous synthesis method has also been developed, which offers advantages such as high solvent recovery, reduced pollution, lower cost, and improved safety and stability.[8] This process involves continuously feeding DNCB and a methanolic caustic soda mixed liquor into a synthesis reactor.[8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the laboratory synthesis and purification of 2,4-Dinitroanisole.

Caption: Workflow for the synthesis and purification of 2,4-Dinitroanisole.

Safety and Hazard Information

2,4-Dinitroanisole is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute toxicity, Oral (Category 4)[9]

-

Skin irritation (Category 2)[9]

-

Serious eye irritation (Category 2A)[9]

-

Skin sensitization (Category 1)[9]

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system[9]

-

Specific target organ toxicity - repeated exposure (Category 2)[9]

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Wash skin thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Use only outdoors or in a well-ventilated area.[9]

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] For spills, it is important to avoid dust formation and prevent the product from entering drains.[9]

Spectroscopic Data

While a comprehensive set of spectroscopic data for 2,4-dinitrotrifluoroanisole is not available, data for the related compound 2,4-dinitrophenol can provide some insight into the spectral characteristics of dinitrophenyl compounds.

-

IR Spectrum: The infrared spectrum of 2,4-dinitrophenol shows characteristic peaks corresponding to its functional groups.[10][11]

-

Mass Spectrum: The electron ionization mass spectrum of 2,4-dinitrophenol is also well-documented.[12]

It is important to note that the substitution of a methoxy group for a hydroxyl group and the presence of fluorine atoms would lead to significant differences in the spectra of 2,4-dinitrotrifluoroanisole compared to 2,4-dinitrophenol.

Environmental Fate

Studies on the environmental fate of DNAN indicate that hydrolysis under environmental conditions is insignificant.[6] However, it is subject to photolysis, which can lead to the formation of photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[6] Biotic and abiotic reduction of DNAN can produce 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole.[6] The physicochemical properties of these amino products, such as solubility and partitioning, differ significantly from the parent compound.[6]

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for 2,4-Dinitroanisole (HMDB0245458) [hmdb.ca]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]

- 8. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole - Google Patents [patents.google.com]

- 9. augustana.net [augustana.net]

- 10. Phenol, 2,4-dinitro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenol, 2,4-dinitro- [webbook.nist.gov]

Spectroscopic Profile of 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this document summarizes the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols for its analysis. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Introduction

This compound is a nitroaromatic compound with the chemical formula C₇H₃F₃N₂O₅[1]. Its structure, featuring a benzene ring substituted with two nitro groups and a trifluoromethoxy group, suggests distinct spectroscopic features that are critical for its identification and characterization in various research and development settings, including its use as a trifluoromethoxide anion source in organic synthesis[2]. This guide compiles the available spectroscopic information and provides standardized methodologies for its analysis.

Spectroscopic Data

A thorough search of public scientific databases and literature has revealed a scarcity of experimentally-derived spectroscopic data for this compound. The following sections detail the available and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | d | Aromatic proton ortho to a nitro group and meta to the trifluoromethoxy group. |

| 8.0 - 8.5 | dd | Aromatic proton ortho to both a nitro and the trifluoromethoxy group. | |

| 7.5 - 8.0 | d | Aromatic proton meta to a nitro group and ortho to the trifluoromethoxy group. | |

| ¹³C | 150 - 160 | q | Carbon of the trifluoromethoxy group (¹JCF coupling). |

| 145 - 155 | s | Aromatic carbons attached to the nitro groups. | |

| 130 - 140 | s | Aromatic carbon attached to the trifluoromethoxy group. | |

| 120 - 130 | d | Aromatic carbons with attached protons. |

Note: These are estimated ranges and the actual values may vary.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not publicly available, an Attenuated Total Reflectance (ATR) IR spectrum is noted to be available in the Sigma-Aldrich library. Based on the functional groups present, the following characteristic absorption bands are expected.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Symmetric Stretch | 1340 - 1370 | Strong | |

| C-O-C (Ether) | Asymmetric Stretch | 1250 - 1300 | Strong |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1200 | Strong, often multiple bands |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Out-of-plane Bend | 700 - 900 | Strong |

Mass Spectrometry (MS)

Experimental mass spectral data for this compound is not available in the public domain. The expected molecular ion peak and potential fragmentation patterns are outlined below.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₇H₃F₃N₂O₅ | |

| Molecular Weight | 252.11 g/mol | [1][3] |

| Expected [M]⁺ | m/z 252 | Molecular ion peak. |

| Key Fragmentation Pathways | Loss of NO₂ (m/z 206) | Common for nitroaromatics. |

| Loss of OCF₃ (m/z 167) | Cleavage of the ether bond. | |

| Loss of NO (m/z 222) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualization of Analytical Workflow

As no specific signaling pathways involving this compound have been identified in the scientific literature, a generalized experimental workflow for the spectroscopic analysis of a chemical compound is presented below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound (CAS 655-07-2) is not widely available in the public domain, this guide provides a summary of the expected spectral characteristics based on its chemical structure. The provided general experimental protocols offer a starting point for researchers aiming to characterize this compound. Further investigation into proprietary spectral libraries or the original synthesis literature may be necessary to obtain detailed experimental spectra.

References

An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dinitro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitro-1-(trifluoromethoxy)benzene is a highly reactive aromatic compound of significant interest in organic synthesis and medicinal chemistry. The presence of two strong electron-withdrawing nitro groups and a trifluoromethoxy group on the benzene ring activates it towards a variety of chemical transformations. This guide provides a comprehensive overview of the primary exploratory reactions involving this compound, with a focus on nucleophilic aromatic substitution, reduction of the nitro groups, and its potential in cycloaddition reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and drug development.

Core Reactivity and Physicochemical Properties

This compound is a crystalline solid at room temperature. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a valuable moiety in the design of bioactive compounds. The key to its reactivity lies in the electron-deficient nature of the aromatic ring, making it an excellent substrate for nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 655-07-2 |

| Molecular Formula | C₇H₃F₃N₂O₅ |

| Molecular Weight | 252.11 g/mol |

| Melting Point | -21°C |

| Boiling Point | 273-274°C |

| Density | 1.623 g/mL |

| Appearance | Pale yellow crystalline solid |

| Solubility | Not miscible or difficult to mix with water. Soluble in many organic solvents. |

Nucleophilic Aromatic Substitution (SNAI) Reactions

The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups at the ortho and para positions stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the displacement of a suitable leaving group. In the case of this compound, while the trifluoromethoxy group is generally a poor leaving group compared to halogens, under forcing conditions or with highly nucleophilic reagents, substitution at the C1 position can be envisaged. However, the primary mode of SNAr reactivity for analogous dinitro-haloaromatics involves displacement of the halogen. Given the high reactivity of 2,4-dinitro-activated systems, reactions with various nucleophiles are expected to proceed readily.

Reactions with Amines

The reaction with primary and secondary amines is a common method for the synthesis of N-substituted dinitroanilines, which are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-(2,4-dinitrophenyl)aniline | Toluene, 40°C | Not specified | |

| Substituted Anilines | N-(Aryl)-2,4-dinitrophenylamines | Toluene | Not specified | |

| Cyclohexylamine | N-Cyclohexyl-2,4-dinitroaniline | Toluene | Not specified |

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-dinitro-1-(trifluoromethoxy)anilines

Disclaimer: The following is a generalized protocol based on reactions with analogous 2,4-dinitro-haloaromatics and may require optimization for this compound.

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, DMF, or DMSO) is added the desired primary or secondary amine (1.1 - 2.0 eq.).

-

The reaction mixture is stirred at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the amine.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation with water or by extraction.

-

The crude product is purified by recrystallization or column chromatography.

Experimental Workflow for SNAr Reactions

Reactions with Hydrazine

Reaction with hydrazine hydrate provides 2,4-dinitrophenylhydrazine, a well-known reagent for the characterization of aldehydes and ketones. The reaction with this compound is expected to proceed similarly to its chloro- and fluoro-analogs.

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine

Disclaimer: This protocol is adapted from the synthesis using 2,4-dinitrochlorobenzene.

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

-

Add a solution of hydrazine hydrate (excess) to the flask.

-

Reflux the mixture with stirring for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by filtration, wash with cold ethanol and then water.

-

The product can be recrystallized from a suitable solvent like n-butyl alcohol for higher purity. The total yield for the reaction with 2,4-dinitrochlorobenzene is reported to be in the range of 81-85%.

Reduction of Nitro Groups

The two nitro groups of this compound can be reduced to amino groups, yielding 1-(trifluoromethoxy)benzene-2,4-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are of great interest in medicinal chemistry.

Complete Reduction to Diamine

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.

Table 3: General Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd/C | Methanol or Ethanol, RT to 50°C | 1-(trifluoromethoxy)benzene-2,4-diamine | High efficiency, may require pressure. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 1-(trifluoromethoxy)benzene-2,4-diamine | Milder conditions, good for lab scale. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | 1-(trifluoromethoxy)benzene-2,4-diamine | Classical method, cost-effective. |

Experimental Protocol: Catalytic Hydrogenation to 1-(Trifluoromethoxy)benzene-2,4-diamine

Disclaimer: This is a general procedure and may require optimization.

-

In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 1-(trifluoromethoxy)benzene-2,4-diamine, which can be used in the next step without further purification or can be purified by column chromatography.

Experimental Workflow for Catalytic Hydrogenation

Synthesis of Heterocyclic Derivatives

The resulting 1-(trifluoromethoxy)benzene-2,4-diamine is a key intermediate for the synthesis of biologically active heterocyclic compounds.

Condensation of the diamine with aldehydes or carboxylic acids is a standard method for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzimidazoles

-

A mixture of 1-(trifluoromethoxy)benzene-2,4-diamine (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol is heated to reflux.

-

A mild oxidizing agent, such as sodium metabisulfite or air, can be used to facilitate the cyclization and aromatization.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved by recrystallization.

Quinoxalines are readily synthesized by the condensation of o-diamines with 1,2-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-(trifluoromethoxy)quinoxalines

-

To a solution of 1-(trifluoromethoxy)benzene-2,4-diamine (1.0 eq.) in ethanol or acetic acid is added a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.).

-

The mixture is stirred at room temperature or heated to reflux for a few hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

-

Recrystallization from a suitable solvent yields the pure quinoxaline derivative.

Cycloaddition Reactions

The electron-deficient nature of the aromatic ring in this compound, further enhanced by the trifluoromethoxy group, suggests its potential to act as a dienophile in Diels-Alder reactions. While no specific examples with this exact molecule have been found, analogous nitro-substituted aromatic compounds have been shown to participate in [4+2] cycloadditions. The reaction would likely require an electron-rich diene and thermal or Lewis acid catalysis. This remains an area ripe for exploratory research.

Biological Activity and Signaling Pathways

Derivatives of 2,4-dinitro-haloaromatics have been shown to induce degranulation in mast cells, a key event in allergic and inflammatory responses. This activity is proposed to occur through the activation of a G protein-coupled receptor (GPCR).

Proposed Signaling Pathway for Mast Cell Degranulation

The interaction of dinitrobenzene derivatives with a putative GPCR on the mast cell surface is thought to initiate a signaling cascade. This likely involves the activation of a heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.

Proposed Signaling Pathway for Mast Cell Degranulation

This signaling pathway presents a potential target for the development of novel anti-inflammatory and anti-allergic drugs. The core this compound scaffold could be modified to develop antagonists of this putative GPCR, thereby inhibiting mast cell degranulation.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its facile participation in nucleophilic aromatic substitution reactions and the utility of its reduced diamine form for the synthesis of diverse heterocyclic systems make it a valuable tool for chemists. The exploration of its reactivity in cycloaddition reactions and the elucidation of its role in modulating biological signaling pathways represent exciting avenues for future research. This guide provides a foundational framework for researchers to embark on such exploratory studies.

The Generation of the Trifluoromethoxide Anion from 2,4-Dinitro-1-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF₃) group is of paramount importance in modern drug discovery and development, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to bioactive molecules. Historically, the generation of the trifluoromethoxide anion (CF₃O⁻), a key nucleophile for introducing the -OCF₃ moiety, has been challenging due to the instability and hazardous nature of its precursors. This guide details the mechanism and practical application of a robust and accessible method for generating the trifluoromethoxide anion from 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB), an inexpensive and stable reagent.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generation of the trifluoromethoxide anion from DNTFB proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient aromatic ring of DNTFB, activated by the two strongly electron-withdrawing nitro groups, is susceptible to attack by a nucleophile. A particularly effective nucleophile for this transformation is 4-dimethylaminopyridine (DMAP).

The reaction mechanism can be summarized as follows:

-

Nucleophilic Attack: The nucleophilic nitrogen atom of DMAP attacks the carbon atom of the DNTFB ring that is bonded to the trifluoromethoxy group.

-

Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the nitro groups.

-

Leaving Group Departure: The trifluoromethoxy group departs as the trifluoromethoxide anion (CF₃O⁻), a relatively stable leaving group. This step is driven by the restoration of aromaticity in the dinitrophenyl ring.

-

Formation of a Stable Salt: The trifluoromethoxide anion forms a stable ion pair with the resulting 1-(2,4-dinitrophenyl)-4-(dimethylamino)pyridinium cation (DDPy⁺). This salt, DDPyOCF₃, can remain stable in solution for extended periods, up to six weeks.[1]

This in situ generation of a stable trifluoromethoxide anion solution allows for its direct use in subsequent reactions without the need for isolation of the highly reactive anion itself.

References

An In-depth Technical Guide on the Solubility of 2,4-Dinitro-1-(trifluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitro-1-(trifluoromethoxy)benzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the compound's structural features and the general solubility of related chemical classes. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate quantitative data as needed.

Introduction to this compound

This compound (CAS 655-07-2) is an aromatic compound featuring two nitro groups (-NO₂) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. These functional groups define its physicochemical properties, including its solubility. The nitro groups are strongly electron-withdrawing and polar, while the trifluoromethoxy group is known to significantly increase lipophilicity.[1][2] This combination of polar and lipophilic characteristics suggests a complex solubility profile. The compound is a liquid at room temperature with a melting point of -21°C and a boiling point between 273-274°C.[3][4]

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively reported in scientific literature or chemical databases. However, based on its chemical structure and established principles of solubility, a qualitative assessment can be made.

Water Solubility: The compound is consistently reported as "not miscible or difficult to mix with water."[3][4][5] A safety data sheet from Fisher Scientific notes that it is not likely to be mobile in the environment due to its low water solubility.[6]

Organic Solvent Solubility: The principle of "like dissolves like" provides a basis for predicting solubility in organic solvents. Aromatic nitro compounds are typically soluble in a wide range of organic solvents.[7] The presence of the trifluoromethoxy group generally enhances a molecule's lipophilicity and, consequently, its solubility in nonpolar environments.[1][2]

Based on these principles, the expected solubility is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Water | Water (H₂O) | Immiscible/Very Low | Consistently reported in chemical data sheets.[3][4][5] The large, nonpolar aromatic ring and lipophilic -OCF₃ group outweigh the polarity of the two -NO₂ groups. |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can interact with the polar nitro groups. Dinitro-naphthalene compounds have shown high solubility in acetone and acetonitrile.[8] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Aromatic nitro compounds are generally soluble in alcohols.[7] For example, 1,5-dinitro-naphthalene is soluble in ethanol, though less so than in aprotic or nonpolar solvents.[8] |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. Dinitro-naphthalene compounds exhibit high solubility in toluene.[8] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | While the lipophilic -OCF₃ group promotes solubility, the highly polar nitro groups may limit miscibility with purely aliphatic, nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols can be employed. These methods are standard procedures for determining the solubility of a liquid solute in an organic solvent.

This method provides a rapid, visual assessment of whether the compound is miscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Small glass test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Using a pipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Stopper the test tube and shake vigorously or use a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture remains a single, clear liquid phase.

-

Immiscible: The mixture is cloudy, or two distinct liquid layers are observed.[9]

-

-

If the initial amount dissolves, continue adding the solute in small increments until saturation is reached or it is determined to be fully miscible in all proportions.

-

Record the observations, including the approximate volume of solute added and the temperature at which the test was conducted.

This method determines the solubility of the compound in a specific solvent at a given temperature by creating a saturated solution and measuring the mass of the solute and solvent.[10][11][12]

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vial for drying

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial. b. Add an excess amount of this compound to the solvent to ensure that undissolved solute remains. c. Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for the persistent presence of an undissolved phase to confirm saturation.

-

Sample Collection and Analysis: a. Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for several hours to let the undissolved solute settle. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear, supernatant liquid using a syringe fitted with a filter to prevent any undissolved droplets from being collected. c. Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial. Record the exact mass of the dish plus the solution. d. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of inert gas (like nitrogen) to facilitate evaporation at room temperature. e. Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. f. Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[10]

-

Calculation of Solubility: a. Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute) b. Mass of solute: (Mass of dish + dry solute) - (Mass of empty dish) c. Solubility: Calculate the solubility in desired units, typically grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. This compound CAS#: 655-07-2 [m.chemicalbook.com]

- 4. This compound | 655-07-2 [chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. fishersci.com [fishersci.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Miscibility - Wikipedia [en.wikipedia.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. solubilityofthings.com [solubilityofthings.com]

Theoretical Reactivity of 2,4-Dinitro Trifluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the reactivity of 2,4-dinitro trifluoroanisole, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document synthesizes established principles of physical organic chemistry to predict its behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the trifluoromethoxy group, in conjunction with two nitro groups, suggests a highly activated aromatic system poised for facile reaction with a variety of nucleophiles. This guide outlines predicted reaction pathways, proposes detailed experimental and computational protocols for the validation of these theoretical considerations, and presents this information in a structured format to aid researchers in the design and execution of future studies.

Introduction

2,4-Dinitro trifluoroanisole, systematically named 1-trifluoromethoxy-2,4-dinitrobenzene, is an aromatic compound featuring a benzene ring substituted with two nitro groups and a trifluoromethoxy group. The presence of these three strongly electron-withdrawing substituents is predicted to render the aromatic ring highly electron-deficient and, consequently, exceptionally susceptible to nucleophilic attack. While its analogue, 2,4-dinitroanisole (DNAN), has been studied, particularly in the context of explosives and hydrolysis, a significant gap in the scientific literature exists regarding the specific reactivity of the trifluoro-derivative.

The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and drug design due to its unique combination of properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly modulate the chemical properties of a parent molecule.[1][2] Understanding the reactivity of 2,4-dinitro trifluoroanisole is therefore crucial for its potential application as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide aims to provide a robust theoretical framework for the reactivity of 2,4-dinitro trifluoroanisole, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. By drawing parallels with related, well-characterized compounds, we will predict reaction pathways and relative reaction rates. Furthermore, we will provide detailed, actionable protocols for experimental and computational studies that would be necessary to validate these theoretical predictions.

Theoretical Background: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the reactivity of 2,4-dinitro trifluoroanisole with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups, particularly those positioned ortho and para to a suitable leaving group.[5][6]

The SNAr mechanism is a two-step process:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6] The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of electron-withdrawing groups is essential for the stabilization of the negatively charged Meisenheimer complex. The more effectively this charge is stabilized, the lower the activation energy for the formation of the intermediate, and thus the faster the reaction. Nitro groups are particularly effective at this, as they can delocalize the negative charge onto their oxygen atoms through resonance.

Predicted Reactivity of 2,4-Dinitro Trifluoroanisole

The reactivity of 2,4-dinitro trifluoroanisole in SNAr reactions is predicted to be exceptionally high due to the cumulative electron-withdrawing effects of the two nitro groups and the trifluoromethoxy group.

The Activating Power of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms. Unlike the methoxy group (-OCH3) in 2,4-dinitroanisole (DNAN), which is an electron-donating group by resonance (+R), the -OCF3 group's ability for resonance donation is significantly diminished. This results in a net strong deactivation of the ring towards electrophilic attack and, conversely, a powerful activation towards nucleophilic attack.[1][2]

Proposed Reaction Pathway and Meisenheimer Complex

The proposed SNAr pathway for 2,4-dinitro trifluoroanisole with a generic nucleophile (Nu-) is depicted below. The attack of the nucleophile at the carbon bearing the trifluoromethoxy group leads to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the ortho and para nitro groups. The strong inductive effect of the -OCF3 group further stabilizes this intermediate.

Caption: Proposed SNAr pathway for 2,4-dinitro trifluoroanisole.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a proper visual representation, which is beyond the current capabilities to render directly. The diagram illustrates the logical flow from reactants to the Meisenheimer complex and then to the final product.

Comparative Reactivity

To contextualize the predicted reactivity, a comparison with related compounds is presented in the table below. The reactivity is qualitatively assessed based on the electron-withdrawing strength of the substituents.

| Compound | Leaving Group | Other Substituents | Predicted Relative Reactivity |

| 2,4-Dinitro Trifluoroanisole | -OCF3 | 2,4-di-NO2 | Very High |

| 1-Chloro-2,4-dinitrobenzene | -Cl | 2,4-di-NO2 | High |

| 2,4-Dinitroanisole (DNAN) | -OCH3 | 2,4-di-NO2 | Moderate |

| 4-Nitrotrifluoroanisole | -OCF3 | 4-NO2 | Moderate |

Computational studies on the hydrolysis of 2,4-dinitroanisole (DNAN) have shown that the activation barrier for nucleophilic aromatic substitution is greater than 29 kcal/mol.[7][8][9] It is anticipated that the corresponding barrier for 2,4-dinitro trifluoroanisole would be significantly lower due to the enhanced stabilization of the Meisenheimer complex.

Proposed Methodologies for Future Studies

To empirically validate the theoretical predictions outlined above, a combination of experimental and computational studies is recommended.

Experimental Protocols

4.1.1. Kinetic Studies of Nucleophilic Aromatic Substitution

-

Objective: To determine the second-order rate constants for the reaction of 2,4-dinitro trifluoroanisole with various nucleophiles.

-

Methodology:

-

Prepare a stock solution of 2,4-dinitro trifluoroanisole in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

-

Prepare a series of solutions of the chosen nucleophile (e.g., piperidine, sodium methoxide) in the same solvent at various concentrations.

-

Initiate the reaction by mixing the reactant solutions in a cuvette placed in a thermostatted UV-Vis spectrophotometer.

-

Monitor the reaction progress by observing the appearance of the product or the disappearance of the reactant at a predetermined wavelength over time.

-

Determine the pseudo-first-order rate constants (kobs) from the kinetic traces at each nucleophile concentration.

-

Plot kobs against the nucleophile concentration. The slope of this plot will yield the second-order rate constant (k2).

-

-

Data Analysis: The temperature dependence of k2 can be studied to determine the activation parameters (enthalpy and entropy of activation) using the Eyring equation.

4.1.2. Product Identification and Characterization

-

Objective: To isolate and characterize the products of the SNAr reaction.

-

Methodology:

-

Perform a preparative scale reaction of 2,4-dinitro trifluoroanisole with the desired nucleophile.

-

Upon reaction completion (monitored by TLC or LC-MS), quench the reaction and perform an appropriate work-up to isolate the crude product.

-

Purify the product using column chromatography or recrystallization.

-

Characterize the purified product using:

-

1H, 13C, and 19F NMR spectroscopy to confirm the structure.

-

Mass spectrometry (MS) to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify functional groups.

-

-

Computational Chemistry Protocol

-

Objective: To theoretically model the SNAr reaction of 2,4-dinitro trifluoroanisole and calculate the activation energies.

-

Methodology:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) is a suitable method. A functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) is recommended.

-

Procedure:

-

Optimize the geometries of the reactants (2,4-dinitro trifluoroanisole and the nucleophile), the Meisenheimer complex (intermediate), and the products.

-

Perform a transition state search to locate the geometry of the transition state connecting the reactants to the Meisenheimer complex.

-

Verify the transition state by frequency calculations (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

-

Calculate the electronic energies of all stationary points.

-

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and the intermediate.

-

Calculate the Gibbs free energy of activation (ΔG‡).

-

-

-

Proposed Computational Parameters:

| Parameter | Recommended Value/Method |

| Software | Gaussian 16 or similar |

| Method | Density Functional Theory (DFT) |

| Functional | M06-2X |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM), using a solvent like acetonitrile |

| Calculations | Geometry Optimization, Frequency Analysis, Transition State Search, IRC |

Visualizations of Workflows and Pathways

General SNAr Mechanism

Caption: General workflow of a two-step SNAr reaction.

Proposed Experimental and Computational Workflow

Caption: Integrated workflow for studying the reactivity of 2,4-dinitro trifluoroanisole.

Conclusion

While direct experimental data on the reactivity of 2,4-dinitro trifluoroanisole is currently lacking in the public domain, a strong theoretical case can be made for its high susceptibility to nucleophilic aromatic substitution. The combined electron-withdrawing power of two nitro groups and a trifluoromethoxy group creates a highly activated system, primed for reaction with a wide array of nucleophiles. This guide has provided a theoretical framework for understanding this reactivity, proposed detailed methodologies for its empirical investigation, and offered a comparative context with related molecules. The protocols and predictions herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this promising chemical entity. Future experimental and computational work is essential to fully elucidate the reaction kinetics and mechanisms, and to unlock the synthetic potential of 2,4-dinitro trifluoroanisole.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 2,4-Dinitro-1-(trifluoromethoxy)benzene | 655-07-2 [chemicalbook.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Computational Predictions of the Hydrolysis of 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) | Journal Article | PNNL [pnnl.gov]

- 8. Computational Predictions of the Hydrolysis of 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Historical Journey in Reagent Development for Drug Discovery and Beyond

An in-depth technical guide on the evolution of trifluoromethoxylation reagents for researchers, scientists, and drug development professionals.

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a valuable tool for fine-tuning the characteristics of bioactive molecules. However, the introduction of this seemingly simple functional group has been a significant synthetic challenge for decades. This technical guide provides a comprehensive overview of the historical development of trifluoromethoxylation reagents, from early harsh methods to the sophisticated and versatile tools available to chemists today. We will delve into the core chemistries, present comparative data, and provide detailed experimental protocols for key methodologies.

Early Forays: The Dawn of Trifluoromethoxylation

The journey to tame the trifluoromethoxy group began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupolskii in 1955.[1][2] This pioneering work involved a two-step process: the chlorination of anisoles to form trichloromethyl ethers, followed by a harsh chlorine-fluorine exchange using reagents like antimony trifluoride or hydrogen fluoride.[1][2] While groundbreaking, this method suffered from low functional group tolerance and required high temperatures, limiting its broad applicability.[1]

Another early approach was the oxidative desulfurization-fluorination of xanthates, which provided an alternative route to both alkyl and aryl trifluoromethyl ethers.[1] These initial methods, while historically significant, highlighted the need for milder and more general strategies for the introduction of the -OCF₃ group.

The Rise of Electrophilic Reagents: A Paradigm Shift

A significant leap forward came with the development of electrophilic trifluoromethylating agents that could be adapted for O-trifluoromethylation. These reagents offered a more direct approach to forming the C-O-CF₃ bond.

Umemoto's Reagents: Pioneers in Electrophilic Trifluoromethylation

Teruo Umemoto and his group developed a class of S-(trifluoromethyl)dibenzothiophenium salts, now famously known as Umemoto's reagents.[3][4][5] These shelf-stable, crystalline solids were initially designed for C-CF₃ bond formation but were later adapted for the O-trifluoromethylation of alcohols and phenols.[1][4] A particularly potent, albeit thermally unstable, O-trifluoromethylating agent was an O-(trifluoromethyl)dibenzofuranium salt, generated in situ at low temperatures.[1][6]

Togni's Reagents: Hypervalent Iodine to the Rescue

In the mid-2000s, Antonio Togni and his research group introduced a new class of hypervalent iodine-based electrophilic trifluoromethylating agents.[4][7][8] These reagents, particularly the so-called Togni reagent II, proved to be highly effective for the trifluoromethylation of a wide range of nucleophiles, including alcohols and phenols.[1][6] The development of Togni's reagents was a pivotal moment, offering a milder and more user-friendly alternative to previous methods. Activation with a Lewis acid, such as Zn(NTf₂)₂, was found to significantly enhance their reactivity towards alcohols.[1]

The Nucleophilic Approach: Taming the Trifluoromethoxide Anion

The trifluoromethoxide anion (CF₃O⁻) is a potent nucleophile, but its inherent instability and tendency to decompose into fluoride and carbonyl fluoride posed a significant challenge. The development of reagents that could generate and deliver this elusive anion under controlled conditions was a major breakthrough.

Trifluoromethyl triflate (TFMT) emerged as a key player in this area.[9] It can react with a fluoride source to generate the trifluoromethoxide anion, which can then be used in nucleophilic substitution reactions with alkyl halides.[10] More recently, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been introduced as stable reagents that can release the trifluoromethoxide anion in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides without the need for a silver catalyst.[10]

The Radical Pathway: A New Frontier

Radical trifluoromethoxylation represents a more recent and powerful strategy, particularly for the direct C-H functionalization of (hetero)arenes.[11][12][13] This approach avoids the need for pre-functionalized substrates, making it highly attractive for late-stage modifications of complex molecules.

One notable method involves the use of bis(trifluoromethyl)peroxide (BTMP) as a source of trifluoromethoxy radicals (.OCF₃) under visible light photoredox catalysis or with TEMPO as a catalyst.[11][12] Another innovative approach is the O-trifluoromethylation of N-aryl-N-hydroxylamines with a Togni reagent, followed by a thermally induced intramolecular rearrangement to afford ortho-trifluoromethoxylated anilines.[1][6] Photocatalytic methods using trifluoromethyl iodide (CF₃I) have also been developed for the radical coupling of N-aryl-N-hydroxylamides.[1]

Quantitative Data Summary

To facilitate the comparison of different trifluoromethoxylation methods, the following tables summarize their performance with various substrates.

Table 1: Electrophilic O-Trifluoromethylation of Alcohols and Phenols

| Reagent/Method | Substrate | Yield (%) | Reference |

| Umemoto's Oxonium Reagent | Phenols | High | [1] |

| Umemoto's Oxonium Reagent | Aliphatic Alcohols | High | [1] |

| Togni Reagent II / Zn(NTf₂)₂ | Primary Alcohols | Excellent | [1] |

| Togni Reagent II / Zn(NTf₂)₂ | Secondary Alcohols | Good | [1] |

| Togni Reagent II | 2,4,6-Trimethylphenol | Low (C-CF₃ major) | [1] |

Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides

| Reagent | Substrate | Yield (%) | Reference |

| TFMT / F⁻ source | Primary Alkyl Halides | Good | [10] |

| TFBO / Base | Primary Alkyl Halides | Good to Excellent | [10] |

| TFBO / Base | Secondary Alkyl Halides | Moderate | [10] |

Table 3: Radical C-H Trifluoromethoxylation of Arenes

| Reagent/Method | Substrate | Yield (%) | Reference |

| BTMP / Photocatalysis | Benzene | Good | [11] |

| BTMP / TEMPO | Pyridine | Moderate | [12] |

| Togni Reagent / N-Aryl-N-hydroxylamine | Aniline derivatives (ortho) | Good to Excellent | [6] |

Experimental Protocols

The following are detailed methodologies for key trifluoromethoxylation reactions.

Protocol 1: Electrophilic O-Trifluoromethylation of a Primary Alcohol using Togni Reagent II

Materials:

-

Primary alcohol (1.0 mmol)

-

Togni Reagent II (1.2 mmol)

-

Zinc bis(trifluoromethanesulfonyl)imide [Zn(NTf₂)₂] (0.1 mmol)

-

Anhydrous dichloromethane (DCM) (5 mL)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).

-

Add Zn(NTf₂)₂ (0.1 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add Togni Reagent II (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or ¹⁹F NMR.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ether.

Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using TFBO

Materials:

-

Alkyl bromide (1.0 mmol)

-

(E)-O-trifluoromethyl-benzaldoxime (TFBO) (1.5 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide (1.0 mmol), TFBO (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) and stir the mixture at room temperature.

-

Heat the reaction to the temperature specified in the relevant literature (typically 50-70 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure trifluoromethyl ether.

Protocol 3: Radical C-H Trifluoromethoxylation of an Arene using BTMP and Photocatalysis

Materials:

-

Arene (0.5 mmol)

-

Bis(trifluoromethyl)peroxide (BTMP) (as a solution in a suitable solvent, e.g., 1.0 M in hexafluorobenzene)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (1-2 mol%)

-

Anhydrous acetonitrile (MeCN) (5 mL)

Procedure:

-

In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the arene (0.5 mmol) and the photocatalyst.

-

Add anhydrous MeCN (5 mL) and degas the solution with argon for 15 minutes.

-

Add the solution of BTMP (e.g., 1.0 mL of a 1.0 M solution, 1.0 mmol).

-

Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).

-

Irradiate the mixture at room temperature, monitoring the reaction progress by ¹⁹F NMR or GC-MS.

-

Once the starting material is consumed, remove the light source and carefully vent the vessel.

-

Concentrate the reaction mixture and purify the product by flash chromatography.

Safety Note: Trifluoromethoxylation reagents can be hazardous. Always consult the Safety Data Sheet (SDS) before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Some reagents are sensitive to moisture and air and require handling under an inert atmosphere.

Signaling Pathways and Logical Relationships

The evolution of trifluoromethoxylation reagents can be visualized as a progression from harsh, non-selective methods to milder, more controlled, and versatile strategies.

Caption: Evolution of Trifluoromethoxylation Reagents.

The following diagram illustrates a generalized experimental workflow for a typical trifluoromethoxylation reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 5. Umemoto Reagent I - Enamine [enamine.net]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cornerstone of Aromatic Chemistry: A Technical Guide to Nucleophilic Aromatic Substitution on Dinitrobenzene Derivatives

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to equip researchers, scientists, and drug development professionals with a critical understanding of a foundational organic reaction, this technical guide delves into the fundamental principles of nucleophilic aromatic substitution (SNAr) on dinitrobenzene derivatives. This in-depth whitepaper provides a thorough examination of the reaction mechanism, key influencing factors, quantitative data, and detailed experimental protocols, serving as an essential resource for professionals in the chemical and pharmaceutical sciences.

The SNAr reaction is a vital tool in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. Dinitrobenzene derivatives, with their electron-deficient aromatic systems, are particularly well-suited substrates for this transformation, making them crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, which is typically bonded to a leaving group. This initial attack is often the rate-determining step.[1][2]

The presence of strong electron-withdrawing groups, such as the two nitro groups (-NO₂) in dinitrobenzene derivatives, is paramount for the success of the SNAr reaction. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, thereby stabilizing it. This stabilized intermediate is known as a Meisenheimer complex.[1] The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.

The overall process can be visualized as follows:

Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Quantitative Analysis of Influencing Factors

The efficiency and rate of SNAr reactions on dinitrobenzene derivatives are significantly influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, and the properties of the solvent.

The Leaving Group Effect

The facility with which the leaving group departs from the Meisenheimer complex can influence the overall reaction rate. In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. Therefore, the electronegativity of the leaving group, which influences the electrophilicity of the carbon atom it is attached to, plays a more dominant role than its stability as a free anion. This often leads to a reactivity order that is counterintuitive to that observed in aliphatic nucleophilic substitutions (SN1 and SN2).[3]

| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Nucleophile | Solvent | Relative Rate Constant |

| -F | Piperidine | Methanol | >1 |

| -Cl | Piperidine | Methanol | 1 |

| -Br | Piperidine | Methanol | ~1 |

| -I | Piperidine | Methanol | <1 |

| -SOPh | Hydrazine | DMSO | - |

| -SPh | Hydrazine | DMSO | - |

| -OPh | Hydrazine | DMSO | - |

| -OCH₃ | Hydrazine | DMSO | - |